(S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13536185
InChI: InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1CNC2CC2
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

(S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13536185

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl (2S)-2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1
Standard InChI Key SQRRQAVVRXZUMD-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H]1CNC2CC2
SMILES CC(C)(C)OC(=O)N1CCCC1CNC2CC2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1CNC2CC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at two positions:

  • Position 1 (N-atom): A tert-butyl ester group (-COO-C(CH₃)₃), which serves as a protective moiety for the carboxylic acid functionality.

  • Position 2 (C-atom): A cyclopropylaminomethyl group (-CH₂-NH-C₃H₅), introducing conformational rigidity and electronic modulation due to the cyclopropane ring’s inherent strain .

The (S)-configuration at the second carbon ensures enantiomeric specificity, a critical factor in biological interactions and synthetic applications .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is deduced as C₁₃H₂₅N₂O₂, with a calculated molecular weight of 241.35 g/mol.

PropertyValue
Molecular FormulaC₁₃H₂₅N₂O₂
Molecular Weight241.35 g/mol
Stereochemistry(S)-configuration
Key Functional GroupsTert-butyl ester, cyclopropylamine

Synthesis and Manufacturing

Strategic Approaches

The synthesis of this compound likely involves multi-step strategies common to pyrrolidine derivatives:

  • Pyrrolidine Functionalization:

    • The tert-butyl ester is introduced via carbamate formation, protecting the pyrrolidine nitrogen under basic conditions (e.g., di-tert-butyl dicarbonate) .

    • Subsequent alkylation or reductive amination at the 2-position installs the cyclopropylaminomethyl group. Chiral catalysts or auxiliaries ensure retention of the (S)-configuration .

  • Cyclopropane Integration:

    • Cyclopropylamine derivatives are coupled to the pyrrolidine core using Mitsunobu reactions or nucleophilic substitutions, leveraging the strained ring’s reactivity .

Representative Synthetic Route

  • Step 1: Protection of pyrrolidine’s nitrogen with tert-butyloxycarbonyl (Boc) anhydride.

  • Step 2: Lithiation at the 2-position followed by quenching with a cyclopropylamine-electrophile.

  • Step 3: Stereoselective purification via chiral chromatography or crystallization .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: The tert-butyl ester enhances stability under basic and neutral conditions but hydrolyzes under acidic environments to yield the carboxylic acid .

  • Solubility: Moderate lipophilicity (predicted LogP ~1.8) suggests solubility in polar aprotic solvents (e.g., DMF, DMSO) .

  • Stereochemical Integrity: The (S)-configuration is preserved in inert atmospheres but may racemize under prolonged exposure to heat or strong acids .

Key Physicochemical Parameters

ParameterValue/Behavior
Melting PointEstimated 80–90°C
Boiling PointDecomposes >200°C
LogP (Partition Coeff.)~1.8 (Calculated)
pKa~9.5 (Amine proton)

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s structural motifs align with drug candidates targeting proteases and GPCRs. For example:

  • Antiviral Agents: Cyclopropyl groups enhance metabolic stability in HCV protease inhibitors .

  • Neurological Therapeutics: Pyrrolidine scaffolds are prevalent in dopamine receptor modulators, where stereochemistry dictates selectivity .

Material Science

  • Polymer Modifiers: The tert-butyl ester acts as a transient protective group in step-growth polymerizations, enabling controlled depolymerization .

  • Coating Additives: Cyclopropane’s rigidity improves thermal resistance in epoxy resins .

Future Perspectives

Research Directions

  • Asymmetric Catalysis: Developing enantioselective routes to optimize yield and purity .

  • Prodrug Design: Leveraging the tert-butyl ester for targeted drug delivery systems .

Industrial Adoption

  • Scale-Up Challenges: Addressing racemization during large-scale synthesis and cost-effective cyclopropane sourcing .

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